Methyl 3-amino-5-methylisonicotinate
Description
Significance of Pyridine (B92270) Carboxylates in Organic Synthesis and Heterocyclic Chemistry
The pyridine ring is a fundamental six-membered heteroaromatic nucleus found in a vast array of natural products, including alkaloids, vitamins like niacin, and coenzymes. nih.govwikipedia.org In the realm of synthetic chemistry, pyridine and its derivatives are of paramount importance due to their diverse applications. nih.gov They serve as solvents, ligands for organometallic compounds, and catalysts in asymmetric synthesis. nih.govwikipedia.org The pyridine scaffold is particularly prominent in the design and synthesis of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and its general solubility-enhancing properties. nih.gov
Pyridine carboxylic acids and their esters, known as pyridine carboxylates, are an especially significant subclass. wikipedia.org These compounds function as crucial intermediates and building blocks for creating more elaborate molecules. The carboxylate group can be readily transformed into other functional groups, while the nitrogen atom in the pyridine ring acts as a site for coordination with metal ions. This dual reactivity makes them valuable in coordination chemistry for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have unique structural, magnetic, and luminescent properties. Furthermore, pyridine carboxylates are utilized in materials science for applications such as dye-sensitized solar cells and as components of anolyte materials for redox flow batteries.
Position of Methyl 3-Amino-5-Methylisonicotinate within Amino-Substituted Isonicotinate (B8489971) Chemistry
Isonicotinates are esters of isonicotinic acid, which is pyridine-4-carboxylic acid. wikipedia.org The introduction of an amino group onto the isonicotinate scaffold significantly enhances its utility as a synthetic intermediate. Amino-substituted isonicotinates are valuable precursors for further functionalization, often synthesized through the reduction of a corresponding nitro group.
This compound holds a specific position within this class as a multifunctional building block. Its structure is characterized by:
An amino group at the 3-position, which is a nucleophilic site suitable for a wide range of reactions, including acylation, alkylation, and diazotization, enabling the formation of diverse heterocyclic systems.
A methyl ester group at the 4-position (the isonicotinate moiety), which can undergo hydrolysis, amidation, or reduction.
A methyl group at the 5-position, which provides steric bulk and influences the electronic properties of the pyridine ring, allowing for fine-tuning of the molecule's reactivity and the properties of its derivatives.
This unique combination of functional groups allows for regioselective transformations, making it a strategic starting material for synthesizing complex target molecules with precisely controlled substitution patterns on the pyridine ring.
Prospective Research Avenues and Untapped Potential of this compound
The structural features of this compound open up several promising avenues for future research. Its potential has yet to be fully explored, but based on the known applications of related pyridine derivatives, several areas can be identified:
Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore in numerous therapeutic agents. nih.gov this compound could serve as a key intermediate for the synthesis of novel drug candidates. The amino and ester groups provide convenient handles for creating libraries of compounds for screening against various biological targets.
Materials Science: The ability of the pyridine nitrogen to act as a ligand for metal ions is a key feature of isonicotinates used in MOFs and other coordination polymers. The additional amino and methyl groups on this compound could be used to create more complex and functionalized ligands, potentially leading to materials with tailored properties for gas storage, catalysis, or sensing applications.
Agrochemicals: Many successful herbicides and pesticides are based on heterocyclic structures. The specific substitution pattern of this compound could be exploited to develop new agrochemicals with novel modes of action.
Heterocyclic Synthesis: The compound is an ideal starting material for the synthesis of fused heterocyclic systems, such as pyridopyrimidines or pyridopyrazines, which are themselves important classes of compounds with diverse biological activities.
Chemical Data for this compound
| Property | Value |
| CAS Number | 1805106-63-1 synquestlabs.com |
| Molecular Formula | C8H10N2O2 synquestlabs.com |
| Molecular Weight | 166.18 g/mol synquestlabs.com |
| Purity | 95% synquestlabs.com |
| MDL Number | MFCD26518249 synquestlabs.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLATCNQJODVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805106-63-1 | |
| Record name | Methyl 3-amino-5-methylisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 3 Amino 5 Methylisonicotinate and Its Derivatives
Strategies for the Regioselective Introduction of Amine and Methyl Substituents onto the Pyridine (B92270) Core
Nitration and Subsequent Reduction Approaches for Amino Pyridine Carboxylates
A classic strategy for introducing an amino group onto an aromatic ring involves nitration followed by reduction. However, the direct nitration of the pyridine ring is complicated by the electron-deactivating nature of the ring nitrogen, which directs electrophiles to the meta-position (C3 and C5) but also renders the ring highly resistant to electrophilic substitution. The presence of an additional deactivating group, the methyl carboxylate at C4, further complicates this process.
Recent methodologies have explored ways to achieve meta-nitration of pyridine rings under specific conditions. One approach involves a dearomatization-rearomatization sequence, which allows for highly regioselective meta-nitration using a catalyst-free, one-pot process that is scalable. acs.org For pyridine carboxylic acids, chelation-assisted C-H nitration mediated by copper has been shown to introduce a nitro group at the meta-position. acs.org However, this often requires a directing group. acs.org
Once the nitro group is successfully introduced at the C3 position of the 5-methyl pyridine-4-carboxylate core, its reduction to the corresponding amine is typically straightforward. A variety of reducing agents can be employed for this transformation.
Table 1: Comparison of Reduction Methods for Nitroarenes
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| SnCl₂ / HCl | Methanol (B129727), 64°C | High yield, effective | Requires stoichiometric tin, acidic conditions |
| H₂ / Pd/C | EtOAc, 20°C | Catalytic, clean workup | Requires hydrogen gas, specialized equipment |
| Fe / NH₄Cl | Ethanol (B145695)/Water, reflux | Inexpensive, mild | Generates iron sludge waste |
This table presents common methods for the reduction of nitro groups, a key step in this synthetic approach. Data compiled from a study on methylcytisine derivatives. researchgate.net
Halogenation and Palladium-Catalyzed Cross-Coupling Reactions for Ring Functionalization
A more versatile and modern approach to pyridine functionalization relies on halogenation followed by transition metal-catalyzed cross-coupling reactions. This strategy allows for the sequential and regioselective introduction of various functional groups. The synthesis of Methyl 3-amino-5-methylisonicotinate via this method would likely start with a dihalogenated pyridine derivative, such as methyl 3,5-dihalogenoisonicotinate.
Palladium-catalyzed reactions are particularly valuable tools for these transformations. nih.gov The methyl group at C5 can be installed via a Suzuki or Stille coupling reaction, using an appropriate organoboron or organotin reagent. The amino group at C3 is typically introduced through a Buchwald-Hartwig amination, which couples an amine source (like ammonia (B1221849) or a protected amine) with the aryl halide.
The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity, especially in sequential couplings where the reactivity of the two halogen positions must be differentiated. acs.org The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, sometimes deactivating it, which presents a challenge that can often be overcome with appropriate ligand selection. rsc.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Pyridine Scaffolds
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Typical Yield |
|---|---|---|---|---|
| Suzuki Coupling | 2-Chloropyridine | Arylboronic acid | Pd(dppb)Cl₂ | High |
| Suzuki Coupling | Aryl chloride | Pyridylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | Very Good |
| Buchwald-Hartwig Amination | 2-Chloro-3-aminopyridine | Phenylboronic acid | Unsuccessful | N/A |
This table illustrates the versatility of palladium catalysis in functionalizing pyridine rings, a key strategy for building the target molecule. acs.orgacs.org
Vicarious Nucleophilic Amination Techniques in Pyridine Synthesis
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. This reaction involves the addition of a nucleophile (bearing a leaving group on the nucleophilic carbon or nitrogen) to the ring, followed by base-induced elimination to restore aromaticity.
For the synthesis of amino pyridines, VNS offers a direct route to introduce an amino group onto the ring without pre-functionalization (e.g., halogenation). Aminating agents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can be used to aminate nitropyridines, typically directing the amino group to the position para to the nitro group. rsc.org While this specific regioselectivity might not be directly applicable to the synthesis of the target molecule (which requires amination at a meta position relative to the nitrogen), the principles of VNS could potentially be adapted with different directing groups or substrates. rsc.orgacs.org More recent developments have focused on achieving C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) through 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov
Esterification Protocols for the Methyl Carboxylate Moiety
The final step in the synthesis of this compound, or an earlier step if starting from the corresponding acid, is the formation of the methyl ester. This is a standard transformation in organic chemistry with several reliable protocols.
The most common method is the Fischer-Speier esterification. This involves reacting the carboxylic acid (3-amino-5-methylisonicotinic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). researchgate.netwikipedia.orgprepchem.com The reaction is typically heated to reflux to drive it to completion. researchgate.net
Another approach involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. mdpi.comresearchgate.net The resulting acyl chloride hydrochloride can then be reacted with methanol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl generated, to give the methyl ester in high yield. mdpi.com
Table 3: Common Esterification Methods for Isonicotinic Acids
| Method | Reagents | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ | Reflux, 4.5 hr | 65% (crude) | prepchem.com |
| Thionyl Chloride | SOCl₂, Methanol | 0°C then 50°C, 12 hr | Good | researchgate.net |
This table summarizes established methods for converting the carboxylic acid group to a methyl ester on the pyridine ring. researchgate.netprepchem.commdpi.com
Stereoselective Synthesis of Chiral Analogs and Derivatives
While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for synthesizing chiral derivatives and analogs, which are of significant interest in medicinal chemistry. nih.gov Chirality can be introduced by functionalizing the existing amino group with a chiral moiety or by constructing the pyridine ring in an asymmetric fashion.
Catalytic enantioselective methods for preparing chiral pyridine derivatives are highly sought after. nih.gov One strategy involves the dearomatization of the pyridine ring to create chiral dihydropyridine (B1217469) intermediates, which can then be re-aromatized or further functionalized. nih.gov For example, the catalytic, highly stereoselective 1,4-dearomatization of pyridines can yield chiral 1,4-dihydropyridines. nih.gov
Another approach is the asymmetric hydrogenation of prochiral pyridine derivatives. Ruthenium-catalyzed asymmetric hydrogenation of specific quinoline (B57606) precursors has been used to synthesize chiral pyridine-aminophosphine ligands with excellent enantioselectivities. rsc.org Such catalytic systems, which show high functional group tolerance, could be adapted for the synthesis of chiral analogs of the target compound. nih.gov
Evaluation of Scalability and Green Chemistry Considerations in Synthetic Routes
The practical application of any synthetic route depends on its scalability and adherence to the principles of green chemistry. This involves minimizing waste, avoiding hazardous reagents, reducing energy consumption, and maximizing atom economy.
Modern synthetic methods for pyridines are increasingly focused on these principles. nih.gov Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines, avoiding more toxic heavy metal catalysts. rsc.org Multicomponent reactions (MCRs), such as the Guareschi-Thorpe synthesis, offer an eco-friendly approach by combining multiple starting materials in a single step, often in aqueous or green buffer media, to produce highly functionalized pyridines. rsc.orgresearchgate.net Such reactions are advantageous due to their operational simplicity, high yields, and the potential for product precipitation directly from the reaction medium, simplifying work-up. rsc.org
When evaluating the routes for this compound:
Nitration/Reduction: This route often uses harsh, corrosive acids (H₂SO₄, HNO₃) and stoichiometric heavy metals (like tin), generating significant waste.
Palladium-Catalysis: While powerful, these methods use expensive and toxic heavy metal catalysts. However, catalyst loadings can often be very low, and advancements in catalyst recycling can mitigate some environmental impact.
MCRs/Green Catalysis: Designing a multicomponent reaction to directly assemble the target molecule would be an ideal green chemistry approach. Utilizing environmentally benign solvents like water or ethanol and catalyst-free conditions further enhances the sustainability of the synthesis. rsc.org
The scalability of a process is also a key factor. Reactions that require cryogenic temperatures, high pressures, or extensive chromatographic purification are less suitable for large-scale production. One-pot procedures and MCRs that yield crystalline products are generally more scalable. acs.org
Chemical Reactivity and Derivatization of Methyl 3 Amino 5 Methylisonicotinate
Transformations Involving the 3-Amino Group
The amino group on the pyridine (B92270) ring is a key site for derivatization, enabling the introduction of a wide variety of functionalities through several reaction types.
Acylation and Alkylation Reactions of the Amino Functionality
The nucleophilic nature of the 3-amino group allows it to readily undergo acylation and alkylation.
Acylation: This reaction involves the treatment of methyl 3-amino-5-methylisonicotinate with acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions.
Alkylation: While direct alkylation of amino-pyridines can sometimes lead to mixtures of mono- and di-alkylated products, selective mono-N-alkylation can be achieved. organic-chemistry.org For instance, methods involving chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) have been developed for the selective mono-N-alkylation of amino alcohols, a strategy that could potentially be adapted for amino-pyridine derivatives. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acid chloride (e.g., Acetyl chloride), Pyridine, Room Temperature | N-acylated methyl isonicotinate (B8489971) derivative |
| Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkylated methyl isonicotinate derivative |
Diazotization and Subsequent Nucleophilic Substitution Reactions
The primary amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of nucleophiles onto the pyridine ring. This two-step process, known as the Sandmeyer reaction or a Sandmeyer-type reaction, is a cornerstone of aromatic chemistry. wikipedia.orgorganic-chemistry.org
The diazotization is typically carried out by treating the amino compound with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. nih.govmasterorganicchemistry.com
Once formed, the diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide range of nucleophiles, often with the aid of a copper(I) salt catalyst. wikipedia.orgnih.gov This allows for the synthesis of a variety of substituted isonicotinate derivatives that would be difficult to prepare by other means.
Common transformations include:
Halogenation: Using CuCl, CuBr, or KI to introduce chloro, bromo, or iodo substituents, respectively. nih.govresearchgate.net
Cyanation: Employing CuCN to install a cyano group. wikipedia.org
Hydroxylation: Reaction with water, often with a copper catalyst, to form the corresponding phenol derivative. wikipedia.org
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Chlorination | 1. NaNO₂, HCl, 0-5 °C 2. CuCl | Methyl 3-chloro-5-methylisonicotinate |
| Bromination | 1. NaNO₂, HBr, 0-5 °C 2. CuBr | Methyl 3-bromo-5-methylisonicotinate |
| Cyanation | 1. NaNO₂, H₂SO₄, 0-5 °C 2. CuCN | Methyl 3-cyano-5-methylisonicotinate |
Formation of Schiff Bases and Related Imine Derivatives
The 3-amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnih.gov This condensation reaction typically occurs under acidic or basic catalysis and involves the removal of a water molecule. The resulting imine functionality can be a valuable handle for further synthetic transformations or can be a key structural feature in molecules with specific biological or material properties. scirp.org
The reaction is generally reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the removal of water to drive the reaction to completion. semanticscholar.org A variety of aldehydes and ketones can be used, leading to a diverse library of Schiff base derivatives. researchgate.net
Reactions at the 4-Methyl Carboxylate Position
The methyl ester group at the 4-position of the pyridine ring is another key site for chemical modification, allowing for the synthesis of other important derivatives such as carboxylic acids, amides, and other esters.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-amino-5-methylisonicotinic acid, under either acidic or basic conditions.
Base-catalyzed hydrolysis (saponification): This is a common method involving treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt. rsc.org
Acid-catalyzed hydrolysis: This involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.
Transesterification and Amidation Reactions of the Ester
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. researchgate.net This is an equilibrium-driven process, and the reaction is often pushed to completion by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.
Amidation: The methyl ester can be converted directly to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. nih.govresearchgate.net This reaction, known as aminolysis, can sometimes be slow and may require heating or the use of a catalyst. researchgate.net Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent to form the amide bond. researchgate.nettcichemicals.com
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis (Basic) | 1. NaOH (aq), Heat 2. HCl (aq) | 3-Amino-5-methylisonicotinic acid |
| Transesterification | Ethanol (B145695), H₂SO₄ (cat.), Heat | Ethyl 3-amino-5-methylisonicotinate |
| Amidation | Ammonia, Heat | 3-Amino-5-methylisonicotinamide |
Electrophilic and Nucleophilic Substitution on the Pyridine Ring System
The pyridine ring in this compound is expected to exhibit a nuanced reactivity profile towards both electrophilic and nucleophilic substitution, influenced by the interplay of the activating amino group and the deactivating ester and methyl groups, as well as the ring nitrogen itself.
Electrophilic Substitution:
The amino group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions (C2, C4, and C6). However, the pyridine nitrogen is a deactivating group, particularly under acidic conditions where it becomes protonated. The ester group at the 4-position and the methyl group at the 5-position further influence the electron density of the ring.
Detailed research findings on specific electrophilic substitution reactions such as halogenation, nitration, or sulfonation of this compound are not currently available. It is anticipated that harsh reaction conditions might be necessary to overcome the deactivating effect of the ring nitrogen.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. In the case of this compound, the unsubstituted ring positions are not amenable to direct nucleophilic attack. Derivatization to introduce a leaving group, such as a halogen, at the 2- or 6-position would likely be a prerequisite for nucleophilic substitution reactions.
Specific data on the conditions and outcomes of nucleophilic substitution reactions on derivatives of this compound are not documented in the reviewed literature.
Cycloaddition and Annulation Reactions for Complex Heterocyclic Architectures
The 3-aminopyridine scaffold can, in principle, participate in various cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions are valuable in medicinal chemistry and materials science for the synthesis of novel polycyclic aromatic compounds.
Cycloaddition Reactions:
The pyridine ring can act as a diene or a dienophile in Diels-Alder reactions, although this reactivity is often limited by the aromaticity of the ring. The presence of the amino and methyl groups on this compound would modulate its electronic properties and potential for participation in such [4+2] cycloadditions. Similarly, the amenability of this compound to [3+2] cycloadditions with 1,3-dipoles would depend on the specific reaction conditions and the nature of the dipole.
Annulation Reactions:
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building complex molecular architectures. Reactions such as the Friedländer annulation, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, could potentially be applied to derivatives of this compound. For instance, conversion of the methyl group at C5 to an aldehyde or the introduction of a carbonyl group at an adjacent position could provide a handle for such cyclizations. Other annulation strategies, like the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, would require significant pre-functionalization of the starting material.
As with the substitution reactions, specific examples and detailed research findings on cycloaddition and annulation reactions involving this compound are not present in the currently accessible scientific literature.
Mechanistic Studies of Reactions Involving Methyl 3 Amino 5 Methylisonicotinate
Investigation of Reaction Pathways and Transition States in Functionalization
Currently, there is a lack of specific studies in the scientific literature that detail the reaction pathways and transition states for the functionalization of Methyl 3-amino-5-methylisonicotinate. Mechanistic investigations would typically employ computational chemistry, such as Density Functional Theory (DFT) calculations, to model the reaction coordinates. These studies would identify the structures of intermediates and transition states, providing insight into the energy barriers for different potential reaction pathways. For a molecule like Methyl 3--amino-5-methylisonicotinate, such investigations would be crucial in understanding, for example, the mechanism of electrophilic aromatic substitution, nucleophilic attack on the ester, or reactions at the pyridine (B92270) nitrogen.
Understanding Regio- and Chemoselectivity in Transformations
The regioselectivity and chemoselectivity of reactions involving this compound have not been the subject of detailed mechanistic studies found in the public domain. The presence of multiple functional groups—an amino group, a methyl group, a methyl ester, and a pyridine nitrogen—means that selective reaction at a specific site is a key challenge. Understanding the factors that govern this selectivity, such as steric hindrance from the methyl group, the electronic directing effects of the amino group, and the reactivity of the pyridine nitrogen, would require dedicated experimental and computational studies. Such research would aim to elucidate why a particular reagent reacts at one position of the molecule in preference to others.
Catalytic Mechanisms in Metal-Mediated Processes
There is no specific information available regarding the catalytic mechanisms of metal-mediated processes involving this compound. In analogous systems, the pyridine nitrogen and the amino group could act as ligands, coordinating to a metal center. A catalytic cycle for a hypothetical cross-coupling reaction, for instance, would involve steps such as oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the substituents on the pyridine ring would be expected to influence the kinetics and efficacy of each step in the catalytic cycle. However, without experimental or theoretical studies on this specific compound, the nature of its interaction with metal catalysts and the mechanisms of any subsequent reactions remain unelucidated.
Kinetic Analysis of Key Reaction Steps
A kinetic analysis of key reaction steps involving this compound is not available in the current body of scientific literature. Such an analysis would involve experimentally measuring the rate of a reaction under various conditions (e.g., changing concentrations of reactants, temperature). The data obtained would be used to determine the rate law, activation parameters (such as activation energy, enthalpy, and entropy of activation), and to propose a reaction mechanism consistent with these findings. For instance, determining the order of the reaction with respect to each reactant can help identify the species involved in the rate-determining step. Without such studies, the quantitative aspects of the reactivity of this compound are unknown.
Spectroscopic and Structural Characterization of Methyl 3 Amino 5 Methylisonicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 3-amino-5-methylisonicotinate, ¹H and ¹³C NMR spectra provide definitive information about the number and chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region. The two protons on the pyridine ring would likely present as singlets, given their separation. The amino group (-NH₂) protons usually appear as a broad singlet, and its chemical shift can be solvent-dependent. The two methyl groups (one attached to the pyridine ring and one in the ester functional group) are expected to appear as sharp singlets in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield. The aromatic carbons of the pyridine ring resonate in the intermediate region, with their specific shifts influenced by the attached amino and methyl substituents. The carbons of the two methyl groups appear in the upfield region of the spectrum.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, although in this specific molecule, limited proton-proton coupling is expected on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~165-170 |
| Aromatic C-NH₂ | - | ~155-160 |
| Aromatic C-CH₃ | - | ~140-145 |
| Aromatic CH | ~7.5 - 8.5 | ~115-140 |
| -OCH₃ | ~3.8 - 4.0 | ~50-55 |
| Ring -CH₃ | ~2.2 - 2.5 | ~15-20 |
| -NH₂ | Broad, ~5.0-6.0 | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the primary amine (-NH₂) group would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. One of the most prominent peaks in the spectrum would be the strong absorption from the carbonyl (C=O) group of the ester, typically found between 1700-1730 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to C=C and C=N stretching vibrations of the pyridine ring, as well as various bending vibrations. mdpi.comresearchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it particularly useful for analyzing the pyridine core. The C-CH₃ stretching vibration is also readily identifiable. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 2960 |
| Ester (C=O) | C=O Stretch | 1700 - 1730 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Ester (C-O) | C-O Stretch | 1100 - 1300 |
| Amino (C-N) | C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
For this compound (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 166.
Fragmentation Analysis: Under electron ionization (EI), the molecular ion can undergo fragmentation, providing valuable structural information. Key fragmentation pathways for this molecule would include:
Loss of a methoxy (B1213986) radical (-OCH₃): A common fragmentation for methyl esters, resulting in a prominent peak at m/z 135 ([M-31]⁺).
Loss of a methyl radical (-CH₃): Cleavage of the methyl group from the pyridine ring would produce a fragment at m/z 151 ([M-15]⁺).
Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragments like the [M-31]⁺ ion is also a possible pathway.
The analysis of these fragmentation patterns helps to confirm the presence of the methyl ester and the methyl-substituted pyridine core. uni.luchemicalbook.com
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| 166 | [M]⁺ (Molecular Ion) |
| 151 | [M - CH₃]⁺ |
| 135 | [M - OCH₃]⁺ |
| 107 | [M - OCH₃ - CO]⁺ |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The pyridine ring is a chromophore, and its electronic properties are modulated by the presence of the amino group (an auxochrome) and the methyl ester group.
UV-Vis Spectroscopy: this compound is expected to exhibit absorption bands in the UV region. These absorptions correspond to π → π* transitions associated with the aromatic pyridine system and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of the absorption maxima (λ_max) are sensitive to solvent polarity. researchgate.netresearchgate.net
Fluorescence Spectroscopy: Many aminopyridine derivatives are known to be fluorescent. rsc.org Upon excitation at an appropriate wavelength (near its absorption maximum), the molecule can emit light at a longer wavelength (a Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can provide further insights into the molecule's electronic structure and its interaction with the environment. The emission properties are also often highly dependent on the solvent.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.
Structural Insights: This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the geometry of the substituent groups. Furthermore, it would reveal the packing of the molecules in the crystal lattice. It is highly probable that the crystal structure is stabilized by intermolecular hydrogen bonds. Specifically, the amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. These interactions can lead to the formation of extended supramolecular architectures, such as chains or sheets. researchgate.netmdpi.comresearchgate.net
Table 4: Expected Structural Parameters from X-ray Crystallography
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| C=O Bond Length | ~1.20 - 1.23 Å |
| Aromatic C-C/C-N Bond Lengths | ~1.35 - 1.40 Å |
| Intermolecular Interactions | Hydrogen bonding between -NH₂ and C=O/Pyridine-N |
| Molecular Conformation | Planarity of the pyridine ring |
Theoretical and Computational Chemistry Approaches to this compound
Following a comprehensive search of peer-reviewed scientific literature and chemical databases, it has been determined that there are no specific theoretical or computational studies published for the compound This compound .
Therefore, it is not possible to provide detailed research findings, data tables, or specific analyses for the requested sections and subsections, which include:
Theoretical and Computational Chemistry Approaches
Computational Design of Novel Derivatives and Reaction Conditions
While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for investigating the properties of novel chemical compounds, the available information indicates that these techniques have not yet been applied to Methyl 3-amino-5-methylisonicotinate in a published format. The scientific community has not directed theoretical investigations toward this specific molecule to date.
Future computational research on this compound would be necessary to generate the data required to populate the outlined topics. Such studies would first involve the computational modeling of the molecule's ground state geometry, followed by calculations to predict its electronic properties, potential reaction pathways, and behavior in a simulated dynamic environment.
Applications of Methyl 3 Amino 5 Methylisonicotinate As a Versatile Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Compounds
No specific examples or detailed research findings were identified that describe the use of Methyl 3-amino-5-methylisonicotinate as a direct precursor for the synthesis of a diverse range of heterocyclic compounds. General synthetic routes for pyridine (B92270) and other heterocyclic systems have been documented, but the role of this specific compound as a starting material is not detailed in the available literature.
Intermediate in the Development of Research Tools for Chemical Biology
Information regarding the application of this compound as an intermediate in the creation of research tools for chemical biology is not available in the searched scientific literature.
Integration into Advanced Materials Research (e.g., precursors for organic semiconductors, luminescent materials)
There are no specific research findings or data to support the integration of this compound into advanced materials research as a precursor for organic semiconductors or luminescent materials.
Role in Agricultural Chemistry Research as a Synthetic Precursor
The role of this compound as a synthetic precursor in agricultural chemistry research is not documented in the available literature. While related compounds like Methyl isonicotinate (B8489971) have applications in agriculture, specific information for the titled compound is not present.
Future Perspectives and Emerging Research Directions for Methyl 3 Amino 5 Methylisonicotinate Chemistry
Development of Chemoenzymatic and Biocatalytic Synthetic Routes
The synthesis of highly functionalized pyridine (B92270) derivatives is increasingly moving towards greener and more sustainable methods, with chemoenzymatic and biocatalytic routes at the forefront. While traditional chemical synthesis can be effective, it often relies on harsh conditions, toxic reagents, and multi-step processes. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a milder and more selective alternative.
Research into the biocatalytic production of pyridines is an active area. For example, novel one-pot biocatalytic processes have been demonstrated for preparing intermediates like 2,6-bis(hydroxymethyl)pyridine from simple precursors using recombinant microbial whole cells. rsc.org Such approaches offer a simpler and more sustainable alternative to complex organic synthesis protocols. rsc.org The future for methyl 3-amino-5-methylisonicotinate could involve identifying or engineering enzymes, such as monooxygenases, reductases, or transaminases, that can perform key transformations on pyridine precursors with high regio- and stereoselectivity. A chemoenzymatic strategy might involve a key enzymatic step, such as the selective amination or methylation of a pyridine ring, followed by conventional chemical reactions to complete the synthesis. nih.gov This combination leverages the high selectivity of enzymes and the broad scope of chemical synthesis. ukri.orgafricanjournalofbiomedicalresearch.com
Table 1: Potential Enzymatic Reactions in the Synthesis of this compound Analogs
| Enzyme Class | Potential Reaction | Substrate Type | Benefit |
| Monooxygenase | Hydroxylation of the pyridine ring | Methylisonicotinic acid derivative | Introduction of functional handles for further modification |
| Transaminase | Amination of a keto-precursor | 5-methyl-3-oxo-isonicotinate derivative | Direct and stereoselective introduction of the amino group |
| Methyltransferase | Methylation of the pyridine ring | 3-amino-isonicotinate derivative | Specific installation of the methyl group |
| Esterase/Lipase | Selective hydrolysis or esterification | Pyridine carboxylic acid/ester | Mild reaction conditions for ester modification |
The development of these routes would not only reduce the environmental impact but also provide access to novel analogs that are difficult to synthesize using purely chemical methods.
Implementation in Automated and High-Throughput Synthesis Platforms
The demand for large libraries of chemical compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. These technologies enable the rapid synthesis and purification of thousands of compounds, accelerating the discovery process. For a molecule like this compound, such platforms would be invaluable for exploring its structure-activity relationships.
Continuous flow chemistry is a particularly promising approach. It involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. This methodology has been successfully applied to the synthesis of complex heterocyclic scaffolds, including various tetrahydronaphthyridine isomers. nih.gov Implementing a flow synthesis for this compound could offer improved yields, enhanced safety by minimizing the handling of hazardous intermediates, and straightforward scalability.
High-throughput synthesis often employs parallel reaction formats, such as 96-well plates, where different starting materials can be combined to generate a large library of analogs. nih.gov This could be used to vary the substituents on the pyridine ring of this compound, creating a diverse set of compounds for biological screening or materials testing. The combination of automated synthesis with high-throughput screening represents a powerful paradigm for accelerating the discovery of new functional molecules based on this pyridine scaffold. acs.org
Exploration of Supramolecular Chemistry and Self-Assembly
The amino and ester functional groups on the pyridine ring of this compound make it an excellent candidate for studies in supramolecular chemistry. The 3-amino group, in particular, can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. This functionality is known to drive the self-assembly of molecules into well-ordered, higher-level structures.
Studies on related 2-aminopyridine (B139424) derivatives have shown they can form robust, self-complementary hydrogen-bonded dimers, often described with an R²₂(8) graph set notation. rsc.orgrsc.org Depending on the conformation and substitution pattern, aminopyridines can also assemble into more complex one-, two-, or three-dimensional networks through various hydrogen-bonding motifs. rsc.orgnih.gov For this compound, it is conceivable that N-H···N hydrogen bonds between the amino group and the pyridine nitrogen could lead to the formation of polymeric chains or tapes. nih.gov Additionally, N-H···O bonds involving the ester group could further stabilize these assemblies. The interplay of these non-covalent interactions, along with potential π–π stacking of the pyridine rings, could be harnessed to design novel materials with specific structural and functional properties. mdpi.comresearchgate.net The self-assembly of such molecules can lead to the formation of functional biomaterials, gels, or liquid crystals. beilstein-journals.orgrsc.org
Table 2: Potential Supramolecular Synthons for this compound
| Synthon Type | Interacting Groups | Resulting Motif | Potential Structure |
| Homosynthon | Amino (N-H) and Pyridine (N) | N-H···N | 1D Chains (Catemer) |
| Homosynthon | Amino (N-H) and Ester (C=O) | N-H···O=C | Dimers or Chains |
| Heterosynthon | Amino (N-H) with a carboxylic acid (O-H, C=O) | N-H···O and O-H···N | Cyclic R²₂(8) motif with co-formers |
| Stacking | Pyridine Ring and Pyridine Ring | π–π interactions | Stacked columnar arrays |
Nanotechnology Applications Incorporating Functionalized Pyridine Systems
Functionalized pyridine systems are increasingly being integrated into nanotechnology to create advanced materials with tailored properties. The pyridine moiety can act as a versatile ligand for metal nanoparticles, a functional group for modifying surfaces, or a structural component in carbon-based nanomaterials.
The electron-rich nitrogen atom of the pyridine ring makes it an effective anchor for covalent or non-covalent functionalization of materials like graphene oxide (GO) and carbon nanotubes (CNTs). For instance, pyridine-functionalized GO has been investigated for applications ranging from drug delivery to corrosion inhibition. mdpi.comrsc.org Similarly, CNTs decorated with pyridine groups have been shown to be effective metal-free catalysts for reactions like the oxygen reduction reaction. acs.org this compound could be attached to such nanostructures, with its amino and ester groups providing further sites for linking other molecules, such as drugs or sensors.
Furthermore, pyridine derivatives can be used to functionalize inorganic nanoparticles. For example, pyridine-functionalized terbium fluoride (B91410) (TbF₃) nanoparticles have been synthesized and characterized for their unique luminescence properties, which are relevant for bioanalytical assays and diagnostics. researchgate.net By incorporating this compound onto the surface of quantum dots, gold nanoparticles, or magnetic nanoparticles, new hybrid materials could be developed for applications in bioimaging, targeted therapy, and catalysis.
Targeted Synthesis of Isotope-Labeled Probes for Mechanistic Biological Studies
Isotope labeling is a powerful tool for elucidating reaction mechanisms and studying the structure and dynamics of biomolecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov The targeted synthesis of this compound labeled with stable isotopes such as ¹⁵N, ¹³C, or ²H (deuterium) would enable its use as a probe in complex biological systems.
Several methods have been developed for the incorporation of ¹⁵N into pyridine rings. One general approach involves the ring-opening of a ¹⁴N-pyridine to form an intermediate, followed by ring-closure using a ¹⁵N-labeled ammonia (B1221849) source like ¹⁵NH₄Cl. chemrxiv.orgacs.org This method has been shown to be effective for a wide range of substituted pyridines, achieving high levels of isotope incorporation. nih.govchemrxiv.org Such a strategy could be adapted to produce [¹⁵N]this compound.
Once synthesized, these labeled probes can be used in various studies. For example, if the compound is a substrate or inhibitor of an enzyme, ¹⁵N NMR could track its binding and transformation. Methyl-specific isotope labeling, where specific ¹³CH₃ groups are introduced into an otherwise deuterated molecule, is a particularly powerful NMR technique for studying large proteins and their interactions. nih.govnih.gov A [¹³C-methyl] version of the title compound could serve as an invaluable probe to study its interactions with large biological macromolecules, providing insights into binding sites and conformational changes that are not accessible with other methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
